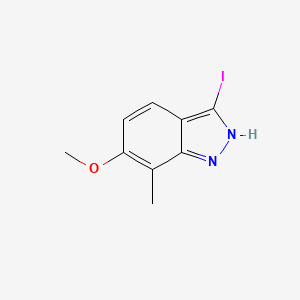![molecular formula C7H5N3O3 B3218980 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol CAS No. 1190314-28-3](/img/structure/B3218980.png)
3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol
描述
3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridine ring, with a nitro group at the 3-position and a hydroxyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol typically involves the nitration of a pyrrolo[3,2-c]pyridine precursor. One common method includes the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydroxyl group can be oxidized to a carbonyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion to 3-amino-1H-pyrrolo[3,2-c]pyridin-4-ol.
Reduction: Formation of 3-nitro-1H-pyrrolo[3,2-c]pyridin-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol
- Pyrrolo[3,4-c]pyridine derivatives
- Pyrrolopyrazine derivatives
Uniqueness
3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a hydroxyl group in the same molecule allows for diverse chemical reactivity and potential biological activity .
属性
IUPAC Name |
3-nitro-1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-6-4(1-2-8-7)9-3-5(6)10(12)13/h1-3,9H,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARFKBVVBJSLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218903.png)
![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3218918.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3218925.png)
![2H-Pyrrolo[2,3-c]pyridin-2-one, 1,3-dihydro-7-methyl-](/img/structure/B3218926.png)
![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3218932.png)
![1H-pyrrolo[3,2-b]pyridine-3,6-diamine](/img/structure/B3218941.png)
![5-Bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3218949.png)
![4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B3218962.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3218986.png)
![7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3218988.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3218991.png)

![4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3219005.png)
![7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3219010.png)
